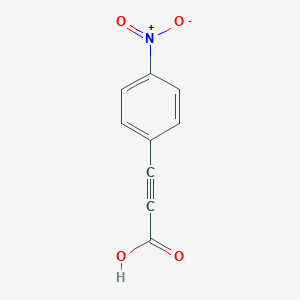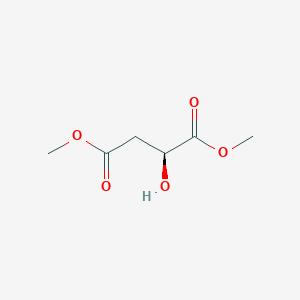
(S)-Dimethyl 2-hydroxysuccinate
Overview
Description
“(S)-Dimethyl 2-hydroxysuccinate” is a chemical compound with the molecular formula C6H10O5 . It is used in research and has a molecular weight of 162.14 g/mol.
Synthesis Analysis
The synthesis of “(S)-Dimethyl 2-hydroxysuccinate” can be achieved through various methods. For instance, one method involves the addition of acetyl chloride to a solution of L-malic acid in methanol . The reaction mixture is stirred overnight at room temperature. After completion, the solvent is removed in vacuo, and the resulting ester is isolated as a light yellow oil .Molecular Structure Analysis
The molecular structure of “(S)-Dimethyl 2-hydroxysuccinate” is characterized by its molecular formula C6H10O5 . More detailed structural analysis would require specific techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
“(S)-Dimethyl 2-hydroxysuccinate” has a density of 1.1±0.1 g/cm3, a boiling point of 509.6±45.0 °C at 760 mmHg, and a flash point of 248.0±16.7 °C . It has 4 hydrogen bond acceptors, no hydrogen bond donors, and 16 freely rotating bonds .Scientific Research Applications
Biotransformation Abilities of Endophytic Fungi
Field
Applied Microbiology and Biotechnology
Application
Endophytic fungi have evolved special biotransformation abilities due to the long-term co-evolution with host plants. These abilities can have critical consequences on plant metabolic processes and their composition .
Method
Biotransformation or bioconversion can impact the synthesis and decomposition of hormones, sugars, amino acids, vitamins, lipids, proteins, and various secondary metabolites, including flavonoids, polysaccharides, and terpenes .
Results
Endophytic fungi produce enzymes and various bioactive secondary metabolites with industrial value and can degrade or sequester inorganic and organic small molecules and macromolecules (e.g., toxins, pollutants, heavy metals) .
Synthesis of Unnatural Diethyl 2-Hydroxysuccinate
Field
Organic Chemistry
Application
The synthesis of unnatural Diethyl 2-Hydroxysuccinate from 2,3-Dihydroxysuccinic Acid is a part of the total synthesis of Annonin I, a biologically active natural product .
Method
The synthesis begins with Fischer esterification of the dicarboxylic acid and then conversion into Diethyl 3-bromo-2-hydroxysuccinate, which is the key compound to obtain the acetal (2-phenyl-1,3-dioxan-4-yl) methanol .
Results
Two different synthetic routes were evaluated to transform the compound into the acetal .
(2R)-2-Hydroxysuccinate
Field
Chemical Analysis
Application
(2R)-2-Hydroxysuccinate is a compound that can be analyzed for its structure, properties, spectra, suppliers and links .
Method
Chemical analysis methods such as spectroscopy can be used to study the properties of this compound .
Results
The molecular formula of (2R)-2-Hydroxysuccinate is C4H4O5 and it has an average mass of 132.073 Da .
Dibutyl (2S)-2-hydroxysuccinate
Application
Dibutyl (2S)-2-hydroxysuccinate is another compound that can be analyzed for its structure, properties, spectra, suppliers and links .
Results
The molecular formula of Dibutyl (2S)-2-hydroxysuccinate is C12H22O5 and it has an average mass of 246.300 Da .
(S)-Di-tert-butyl 2-hydroxysuccinate
Field
Pharmaceutical Testing
Application
(S)-Di-tert-butyl 2-hydroxysuccinate is a compound that can be used for pharmaceutical testing .
Method
Pharmaceutical testing methods can be used to study the properties of this compound .
Results
The results of the pharmaceutical testing can provide accurate results for the compound .
2-Butenedioic Acid
Field
Biochemistry
Application
In acid solution, water can add to the double bond of 2-butenedioic acid to form 2-hydroxysuccinic acid. This reaction is also an important reaction of the tricarboxylic acid cycle in cells .
Method
The reaction occurs in neutral solution, so the acid groups are both ionized to the carboxylate form .
Results
The result of this reaction is the formation of 2-hydroxysuccinic acid .
properties
IUPAC Name |
dimethyl (2S)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKNCXYRGKTBJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892497 | |
| Record name | (S)-(-)-Dimethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Dimethyl 2-hydroxysuccinate | |
CAS RN |
617-55-0 | |
| Record name | (S)-(-)-Dimethyl malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, hydroxy-, dimethyl ester, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-Dimethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl (2S)-2-hydroxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-dimethyl (2S)-2-hydroxybutanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


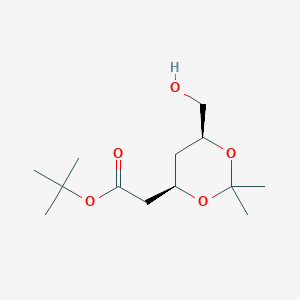





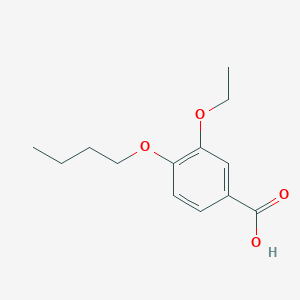

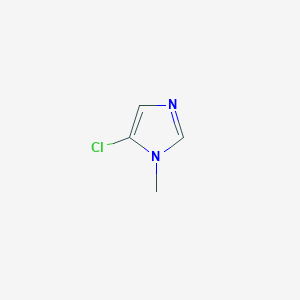

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)
